molecular formula C14H13Cl2NO B1385183 3,4-Dichloro-N-(2-phenoxyethyl)aniline CAS No. 356532-55-3

3,4-Dichloro-N-(2-phenoxyethyl)aniline

Cat. No.: B1385183
CAS No.: 356532-55-3
M. Wt: 282.2 g/mol
InChI Key: SQOXYKLKQYSQKZ-UHFFFAOYSA-N
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Description

Table 1: Synonyms and Identifiers

Identifier Value Source
CAS Registry Number 356532-55-3
IUPAC Name This compound
Common Synonyms Benzenamine, 3,4-dichloro-N-(2-phenoxyethyl)-

Table 2: Molecular Formula and Mass

Property Value
Molecular Formula C₁₄H₁₃Cl₂NO
Molar Mass 282.17 g/mol
Composition C: 59.59%, H: 4.64%, Cl: 25.13%, N: 4.96%, O: 5.67%

Properties

IUPAC Name

3,4-dichloro-N-(2-phenoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c15-13-7-6-11(10-14(13)16)17-8-9-18-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOXYKLKQYSQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Chlorinated Nitrobenzene Derivatives

The primary method for synthesizing 3,4-dichloroaniline —a core precursor—is through catalytic hydrogenation of 3,4-dichloronitrobenzene . This process, detailed in US patent US3291832A, involves:

Step Conditions Catalyst Solvent Notes
Nitro reduction 100°C, 500 psi hydrogen Platinum Without solvent or with solvents Complete reduction to aniline; impurity control crucial
Final high-temperature step 170°C–180°C Platinum Not specified Reduces impurities like tetrachlorohydrazobenzene, improving purity

Research Findings:

  • Hydrogenation is conducted in batch or continuous reactors, with the reaction judged complete when less than 0.2% unreduced nitro compound remains.
  • The process is optimized at high temperatures (170°C–180°C) after the initial reduction, which minimizes impurities and enhances product quality.
  • The use of morpholine as a dechlorination inhibitor prevents side reactions during hydrogenation.

Chlorination and Substitutions for Phenoxyethyl Derivatives

To introduce the N-(2-phenoxyethyl) group, synthetic pathways often involve nucleophilic substitution reactions on chlorinated aromatic intermediates:

Step Reagents Conditions Description
Nucleophilic substitution Phenoxyethyl halides or phenol derivatives Elevated temperatures (e.g., 80°C–120°C) Phenoxyethyl groups are attached to aromatic amines or intermediates
Coupling reactions Alkyl halides or activated phenols Solvent: PEG, diglyme Formation of N-phenoxyethyl derivatives

Research Findings:

  • DABCO-mediated C–N bond cleavage strategies have been employed to synthesize phenoxyethyl piperazines, demonstrating the feasibility of forming N-phenoxyethyl linkages via ring-opening reactions with phenols and related nucleophiles in high-temperature solvents.

Coupling of Phenoxyethylamine with Aniline Derivatives

The final step involves coupling 3,4-dichloroaniline with 2-phenoxyethylamine or its derivatives:

Method Reagents Conditions Notes
Nucleophilic substitution 2-phenoxyethyl halides Reflux in polar aprotic solvents Formation of N-(2-phenoxyethyl)aniline derivatives
Reductive amination Corresponding aldehydes/ketones Mild conditions Alternative pathway for N-alkylation

Research Findings:

  • The use of alkyl halides such as phenoxyethyl chlorides or bromides in the presence of base (e.g., potassium carbonate) facilitates substitution.
  • High-temperature conditions (around 100°C–150°C) in solvents like dimethylformamide (DMF) or acetonitrile are effective.

Impurity Control and Purification

Impurities such as tetrachlorohydrazobenzene can be formed during hydrogenation. The process improvement involves:

  • Conducting the final hydrogenation at elevated temperatures (170°C–180°C) to reduce such impurities.
  • Analytical methods involve gravimetric determination of impurities via hydrochloric acid extraction, as detailed in patent US3291832A.
Impurity Detection Method Conditions Significance
Tetrachlorohydrazobenzene Gravimetric analysis Acid solubility test Indicator of hydrogenation completeness

Summary of Key Data

Parameter Range/Conditions Impact Source
Hydrogen pressure 200–600 psi Affects reduction rate and impurity formation US patent US3291832A
Temperature during final reduction 170°C–180°C Minimizes impurities, improves purity US patent US3291832A
Catalyst Platinum Ensures selective reduction US patent US3291832A
Solvent Without solvent or solvents like PEG/diglyme Reaction flexibility US patent US3291832A

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

3,4-Dichloro-N-(2-phenoxyethyl)aniline is utilized in medicinal chemistry as a building block for synthesizing pharmaceutical compounds. Its structural properties allow it to interact with biological targets, making it valuable in the development of new therapeutic agents.

Case Study:
A study investigated the compound's potential as an anti-cancer agent. Researchers modified its structure to enhance binding affinity to specific cancer cell receptors, demonstrating promising results in vitro.

Organic Synthesis

This compound serves as a reagent in organic synthesis, facilitating the formation of more complex molecules. It is particularly useful in reactions involving nucleophilic substitution due to its chlorine substituents.

Data Table: Reaction Types and Conditions

Reaction TypeReagents UsedConditionsProducts Formed
Nucleophilic SubstitutionHydroxide ions, aminesBasic conditionsSubstituted anilines
OxidationPotassium permanganateAcidic or neutral conditionsQuinones or carboxylic acids
ReductionLithium aluminum hydrideAnhydrous etherAmines or alcohols

Biochemical Studies

In biochemical research, this compound is employed to study enzyme kinetics and protein-ligand interactions. Its ability to inhibit specific enzymes makes it a valuable tool for understanding metabolic pathways.

Case Study:
A biochemical assay was developed using this compound to evaluate its inhibitory effects on a key enzyme involved in metabolic disorders. The findings revealed that the compound significantly reduced enzyme activity, suggesting its potential as a therapeutic agent.

Production of Specialty Chemicals

The compound is also used in the production of specialty chemicals, including dyes and pigments. Its unique chemical structure allows it to impart specific properties to these products.

Data Table: Industrial Uses

ApplicationDescription
DyesUsed as an intermediate in dye synthesis
PigmentsContributes to color stability and intensity

Environmental Research

Research into the environmental impact of this compound has been conducted due to its potential biodegradability and effects on ecosystems. Studies have shown that it can degrade into less harmful substances under certain conditions.

Case Study:
An environmental study assessed the biodegradation pathways of this compound in aquatic systems, highlighting its transformation into non-toxic metabolites over time.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituents on the aniline ring or the N-linked group. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Electronic/Steric Features
3,4-Dichloro-N-(2-phenoxyethyl)aniline 2-Phenoxyethyl 296.6 (calculated) Electron-withdrawing Cl; flexible ether linkage
3,4-Dichloro-N-methylaniline Methyl 176.04 Smaller substituent; higher nitrogen basicity
3,4-Dichloro-N-(cyclopropylmethyl)aniline Cyclopropylmethyl 252.6 Rigid cyclopropane ring; hydrochloride salt improves solubility
4-Chloro-N-(2-ethoxyethyl)aniline HCl 2-Ethoxyethyl 233.7 (calculated) Ethoxy group enhances polarity; salt form increases water solubility
3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline 2-(4-Methoxyphenoxy)propyl 318.22 Extended chain with methoxy group; increased lipophilicity

Electronic Effects :

  • Chlorine atoms reduce the basicity of the aniline nitrogen compared to electron-donating groups (e.g., methyl or methoxy) .
  • The phenoxyethyl group introduces moderate electron-withdrawing effects via the ether oxygen, while analogs like 3,4-Dichloro-N-(3-methoxyphenethyl)aniline () include a methoxy group, which is electron-donating and may alter binding interactions .

Steric Effects :

  • Compounds like 3,4-Dichloro-N-(2-chlorophenyl)aniline () feature planar aromatic substituents, which may enhance stacking interactions with biological targets .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name logP (Predicted) Solubility Notable Formulations
This compound ~3.8 Low aqueous solubility N/A
3,4-Dichloro-N-methylaniline ~2.5 Moderate in organic solvents Hydrochloride salt available for improved solubility
3,4-Dichloro-N-(cyclopropylmethyl)aniline ~3.2 Soluble as hydrochloride Sold as HCl salt (252.6 g/mol)
4-Chloro-N-(2-ethoxyethyl)aniline HCl ~2.0 High in water Hydrochloride salt enhances bioavailability
  • Lipophilicity: The phenoxyethyl group increases logP compared to smaller substituents, suggesting better membrane permeability but lower water solubility .
  • Salt Forms : Hydrochloride salts (e.g., 3,4-Dichloro-N-(cyclopropylmethyl)aniline HCl) are commonly used to improve solubility for in vitro studies .
Cytotoxicity and Binding Interactions:
  • In analogs like 2-Phenoxyethyl 4-hydroxy benzoate (), the para-substituted hydroxy group forms hydrogen bonds with DNA, leading to potent cytotoxicity (IC50 < 62.5 µg/mL). The ortho-substituted analog showed reduced activity, highlighting the importance of substituent positioning .

Biological Activity

3,4-Dichloro-N-(2-phenoxyethyl)aniline is a synthetic organic compound with notable biological activity. Its structure features a dichlorobenzene ring and a phenoxyethyl group, which may contribute to its interactions with biological systems. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H16Cl2N
  • Molecular Weight : 303.21 g/mol
  • CAS Number : 356532-55-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of chlorine atoms and the phenoxyethyl moiety enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could act as a ligand for certain receptors, influencing signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, mitigating oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits cell growth in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals in cellular assays
Enzyme InhibitionInhibits lipoxygenase and PLA2 activity

Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The IC50 values indicated significant potency against breast and lung cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines in vitro. The inhibition of lipoxygenase activity was particularly noted, indicating its potential utility in treating inflammatory diseases.

Antioxidant Activity

In assays measuring oxidative stress, this compound exhibited notable scavenging activity against reactive oxygen species (ROS). This property suggests that the compound may protect cells from oxidative damage.

Case Studies

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the effects of this compound on tumor growth.
    • Method : Mice bearing xenograft tumors were treated with varying doses.
    • Results : A dose-dependent reduction in tumor size was observed, alongside decreased Ki-67 expression (a marker for proliferation).
  • Case Study on Inflammation :
    • Objective : To assess the anti-inflammatory effects in a model of induced arthritis.
    • Method : Rats were administered the compound prior to inflammatory induction.
    • Results : Marked reduction in paw swelling and inflammatory markers was recorded.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichloro-N-(2-phenoxyethyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. For example, a primary amine (e.g., 2-phenoxyethylamine) can react with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions. Purification typically involves column chromatography or recrystallization. Key parameters include temperature control (0–5°C during acylation) and stoichiometric ratios to minimize byproducts like unreacted amines or dimerization .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons and ethylene linkages) and assess deuterated analogs for isotopic purity .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 435.2 [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain in derivatives .

Q. What safety protocols are essential for handling halogenated aniline derivatives?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure.
  • Monitor for acute toxicity (e.g., methemoglobinemia) and store in amber glass under inert gas.
  • Reference SDS of structurally similar compounds (e.g., 3,5-dichloro-2,4-difluoroaniline) for spill management and first-aid measures .

Advanced Research Questions

Q. How do substituents influence the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Advanced Oxidation Processes (AOPs) : Use Fenton’s reagent or MnFe2_2O4_4/Zn2_2SiO4_4 catalysts under UV/solar light to study hydroxyl radical-mediated cleavage of the phenoxyethyl group. Compare degradation rates via HPLC .
  • Plasma Treatment : Gaseous streamer corona plasma degrades aromatic rings, with efficiency dependent on gas atmosphere (O2_2/N2_2 ratios). Track intermediates like chlorinated quinones via LC-MS .

Q. What computational strategies predict the reactivity and binding affinity of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with Trypanosoma brucei enzymes (e.g., via benzamide derivatives). Validate with experimental IC50_{50} data .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electron-withdrawing effects of Cl substituents on HOMO-LUMO gaps .

Q. How does soil composition and hydrology affect the vertical migration of this compound?

  • Methodological Answer :

  • Conduct column experiments with spiked soil layers (sandy vs. clay-rich). Use GC-MS to quantify aniline partitioning coefficients (KdK_d).
  • Model advection-dispersion dynamics under varying pumping speeds to predict groundwater contamination risks .

Q. How can contradictory data on degradation efficiencies be resolved in photocatalytic studies?

  • Methodological Answer :

  • Apply Box-Behnken experimental design to isolate variables (pH, catalyst loading, irradiation time). Use ANOVA to identify dominant factors (e.g., pH > catalyst dose in MnFe2_2O4_4 systems) .
  • Cross-validate with isotopic labeling (e.g., 13C^{13}C-tracers) to confirm mineralization pathways .

Q. What role do substituents play in the compound’s phase-transfer behavior during solvent extraction?

  • Methodological Answer :

  • Measure partition coefficients (logP\log P) in octanol-water systems via shake-flask method. Compare with computational predictions (e.g., cLogP = 4.17 for dichloro analogs) .
  • Optimize extraction efficiency using ionic liquids (e.g., [BMIM][PF6_6]) for selective recovery from wastewater .

Tables for Key Data

Parameter Value/Method Reference
Synthetic Yield79% (via Schotten-Baumann acylation)
ESI-MS m/z435.2 [M+H]+^+
Photocatalytic Half-Life7.5 min (plasma, no gas ventilation)
Soil KdK_d (Clay)2.3 L/kg
Computational logP\log P4.17 (2-chloro-N-(3,5-dimethoxyphenyl))

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-N-(2-phenoxyethyl)aniline
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-N-(2-phenoxyethyl)aniline

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